![molecular formula C15H22FNO2 B5169183 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine
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Overview
Description
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound, also known as FEPEP, belongs to the class of piperidine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it is believed to exert its effects by modulating the activity of the dopaminergic system in the brain. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has been shown to bind to dopamine receptors and regulate the release of dopamine, a neurotransmitter that plays a key role in various physiological processes, including mood regulation, movement control, and reward processing.
Biochemical and Physiological Effects
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and its metabolites in the brain, which may contribute to its neuroprotective effects. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be readily modified to yield analogs with improved properties. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine also has good bioavailability and can cross the blood-brain barrier, making it suitable for studying the effects of dopaminergic modulation in the brain. However, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has some limitations, including its relatively short half-life and the need for further studies to establish its safety and efficacy in humans.
Future Directions
Several future directions can be pursued in the study of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine. One potential direction is to investigate the effects of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another direction is to develop 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine analogs with improved properties, such as longer half-life and greater selectivity for specific dopamine receptor subtypes. Finally, further studies are needed to establish the safety and efficacy of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine in humans, which could pave the way for its development as a therapeutic agent for various neurological disorders.
Synthesis Methods
The synthesis of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine involves a series of chemical reactions that start with the reaction of 4-fluoroanisole with ethylene oxide, followed by the reaction of the resulting product with 2-(2-chloroethoxy)ethylamine. The final step involves the reaction of the intermediate product with piperidine in the presence of a catalyst. The synthesis of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has been optimized to yield high purity and yield, making it suitable for further research.
Scientific Research Applications
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has been shown to have potent antipsychotic and antidepressant properties in preclinical studies. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. In neuroscience, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine has been used as a tool to study the role of the dopaminergic system in the brain.
properties
IUPAC Name |
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c16-14-4-6-15(7-5-14)19-13-12-18-11-10-17-8-2-1-3-9-17/h4-7H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSUKODQLYQEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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